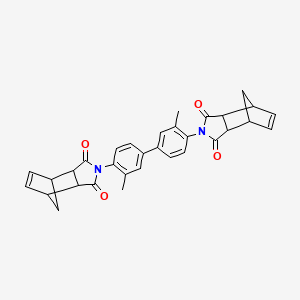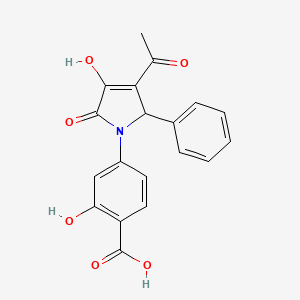![molecular formula C33H26N2O3 B11543247 17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)
17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(4-METHOXYPHENYL)-1-{(Z)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 17-(4-METHOXYPHENYL)-1-{(Z)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the methoxyphenyl and methylphenyl groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with different reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
17-(4-METHOXYPHENYL)-1-{(Z)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 17-(4-METHOXYPHENYL)-1-{(Z)-[(2-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE include other pentacyclic compounds with different substituents These compounds may have similar structures but differ in their chemical properties and biological activities
Properties
Molecular Formula |
C33H26N2O3 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
17-(4-methoxyphenyl)-1-[(2-methylphenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C33H26N2O3/c1-20-9-3-8-14-27(20)34-19-33-25-12-6-4-10-23(25)28(24-11-5-7-13-26(24)33)29-30(33)32(37)35(31(29)36)21-15-17-22(38-2)18-16-21/h3-19,28-30H,1-2H3 |
InChI Key |
YWJVRXGSOSEGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B11543164.png)
![N-benzyl-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B11543165.png)

![N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11543181.png)
![4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11543187.png)
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B11543191.png)
![2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11543198.png)
![N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine](/img/structure/B11543200.png)
![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11543203.png)
![(11Z)-11-(4-bromobenzylidene)-11H-indeno[1,2-b]quinoline](/img/structure/B11543204.png)
![Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11543215.png)
![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11543223.png)

![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
